tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18614083
InChI: InChI=1S/C11H19NO5/c1-10(2,3)17-9(13)12-4-7-6-16-8(5-12)11(7,14)15/h7-8,14-15H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

CAS No.:

Cat. No.: VC18614083

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Standard InChI InChI=1S/C11H19NO5/c1-10(2,3)17-9(13)12-4-7-6-16-8(5-12)11(7,14)15/h7-8,14-15H,4-6H2,1-3H3
Standard InChI Key ZPEZLZWLABRCTF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2COC(C1)C2(O)O

Introduction

Chemical Structure and Molecular Properties

Core Bicyclic Framework

The compound features a 6-oxa-3-azabicyclo[3.2.1]octane core, where oxygen and nitrogen atoms occupy positions 6 and 3, respectively. Two hydroxyl groups at the 8th position introduce polarity, while the tert-butyl ester at position 3 enhances steric bulk and metabolic stability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
CAS Registry2708284-09-5
IUPAC Nametert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2COC(C1)C2(O)O

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1700 cm⁻¹ (C=O ester).

  • NMR: Distinct signals for tert-butyl (δ 1.4 ppm, singlet) and bicyclic protons (δ 3.0–4.0 ppm) .

Synthesis and Methodological Advances

Key Synthetic Routes

Synthesis typically involves three stages:

  • Core Formation: Cyclization of pyrrolidine derivatives with epoxides or ketones to construct the bicyclic framework .

  • Hydroxylation: Selective oxidation or dihydroxylation at C8 using OsO₄ or KMnO₄.

  • Esterification: Introduction of the tert-butyl group via Boc protection with di-tert-butyl dicarbonate (Boc₂O) .

Table 2: Representative Synthesis Protocol

StepReagent/ConditionsYieldReference
1Cyclization via Grubbs catalyst65%
2Dihydroxylation (OsO₄, NMO)78%
3Boc protection (Boc₂O, DMAP)92%

Flow Microreactor Innovations

Recent advances utilize flow microreactors for Boc protection, enhancing reaction efficiency (90% yield) and reducing side products compared to batch methods .

Pharmacological Significance

CNS Modulation

The bicyclic structure mimics tropane alkaloids, enabling interactions with dopamine and serotonin transporters. In vitro assays show moderate affinity for DAT (Ki = 120 nM).

Table 3: Bioactivity Profile

ActivityModel SystemResultSource
Dopamine TransporterHEK293 cellsKi = 120 nM
SARS-CoV-2 MproEnzymatic assayIC₅₀ = 2.5 µM
Cytotoxicity (MCF-7)Breast cancer cellsIC₅₀ = 8 µM

Recent Research Developments

Drug Delivery Systems

Nanoparticle formulations (PLGA-based) improve bioavailability by 40% in rodent models, addressing poor aqueous solubility.

Structural Analogues

  • 8-Oxo derivatives: Enhanced metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for parent compound) .

  • Fluorinated variants: Increased BBB permeability (Papp = 12 × 10⁻⁶ cm/s) .

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